5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the class of pyrazolo[1,5-a]pyrimidinesThe structure of this compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, including dimethyl, phenyl, and pyridin-2-ylmethyl groups, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine or guanidine derivatives to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of substituents:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties. These activities make it a potential candidate for drug development and therapeutic applications.
Medicine: The compound’s ability to inhibit specific enzymes and receptors has been explored for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate binding. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, such as receptors and ion channels, to exert its biological effects .
Comparison with Similar Compounds
5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound has a bromine substituent instead of dimethyl groups, which may alter its chemical reactivity and biological activity.
5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: The presence of dichlorophenyl and pyridin-4-ylmethyl groups in this compound may result in different pharmacological properties compared to the dimethyl and pyridin-2-ylmethyl groups.
3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: The cyclopropyl group in this compound may influence its steric and electronic properties, leading to variations in its biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-14-15(2)24-20-18(16-8-4-3-5-9-16)13-23-25(20)19(14)22-12-17-10-6-7-11-21-17/h3-11,13,22H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCOLJKOMWJADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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